molecular formula C17H14O B3105986 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one CAS No. 156086-78-1

2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one

Cat. No. B3105986
CAS RN: 156086-78-1
M. Wt: 234.29 g/mol
InChI Key: JZIHQHZFQCEZRO-UHFFFAOYSA-N
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Description

2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one is an organic compound . It contains a total of 32 atoms, including 14 Hydrogen atoms, 17 Carbon atoms, and 1 Oxygen atom . The molecule contains a total of 34 bonds, including 20 non-Hydrogen bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, and 1 ketone .


Synthesis Analysis

The synthesis of 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one involves organic layers that are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure .


Molecular Structure Analysis

The molecular structure of 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one is complex, with a total of 34 bonds. This includes 20 non-Hydrogen bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, and 1 ketone .


Chemical Reactions Analysis

2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one can participate in chemical reactions, such as the cyclization reactions of amides and γ-butyrolactones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one include a density of 1.16±0.1 g/cm3 (Predicted), a melting point of 187-188 °C, a boiling point of 398.4±35.0 °C (Predicted), a flash point of 255.5°C, a vapor pressure of 4.61E-07mmHg at 25°C, and a refractive index of 1.631 .

Future Directions

In the field of medicine, 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one may have certain biological activity and therefore may be used for drug development . It can also serve as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

The primary targets of 2,8-Dimethyl-5H-dibenzoa,d

Mode of Action

The mode of action of 2,8-Dimethyl-5H-dibenzoa,d. The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by 2,8-Dimethyl-5H-dibenzoa,d. Understanding the downstream effects of these pathways would provide insights into the compound’s pharmacological effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,8-Dimethyl-5H-dibenzoa,d. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 2,8-Dimethyl-5H-dibenzoa,d

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compounda,d

properties

IUPAC Name

6,13-dimethyltricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)17(15)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIHQHZFQCEZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C=C2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10,11-Dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one (European Patent, 1993, 0 25 589 322 A1) (6 g) and N-bromosuccinimide (5 g) in ethyl acetate (100 ml) was irradiated with a 500 W halogen lamp. After 5 hours the reaction mixture was cooled and quenched with brine. The organic layer was collected, dried (MgSO4) and evaporated under reduced pressure. The residue was dissolved in dry dimethylformamide, treated with 1,5-diazabicyclo[4.3.0]non-5-ene (3.5 ml) and heated at 80° C. for 0.25 hours. The cooled reaction mixture was washed with 2M HCl, brine, dried (MgSO4) and evaporated under reduced pressure. Purification was by chromatography eluting with toluene. Yield 4.5 g.
Name
10,11-Dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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